1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
Description
This compound features a piperazine core substituted with a benzo[1,3]dioxole methyl group and an ethanone-linked thiazole ring bearing a 3-chlorophenylamino moiety.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c24-17-2-1-3-18(11-17)25-23-26-19(14-32-23)12-22(29)28-8-6-27(7-9-28)13-16-4-5-20-21(10-16)31-15-30-20/h1-5,10-11,14H,6-9,12-13,15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKQGPAOFSLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and various functional groups, suggest diverse biological activities. This article explores the compound's biological activity, including its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of the compound can be broken down into key components:
- Piperazine Ring : Commonly found in pharmaceuticals, it plays a crucial role in receptor interactions.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
- Thiazole and Chlorophenyl Groups : These substituents are linked to enhanced pharmacological profiles.
The molecular formula is , with a molecular weight of approximately 421.93 g/mol.
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for the development of antidepressants and antipsychotics:
| Receptor Type | Effect | Reference |
|---|---|---|
| 5-HT Receptors | Modulation of mood and anxiety | |
| D2 Receptors | Antipsychotic effects |
Antimicrobial Activity
The compound has also shown promise in antimicrobial activity against various bacterial strains. For instance, derivatives of similar structures have been tested against Escherichia coli and Bacillus subtilis, demonstrating moderate antibacterial effects:
Study on Antidepressant Effects
A study investigated the antidepressant potential of a compound structurally similar to our target. The findings indicated that modifications in the piperazine ring significantly influenced the affinity for serotonin receptors, leading to enhanced antidepressant activity:
"Compounds with specific substitutions on the piperazine ring exhibited increased binding affinity for serotonin receptors, correlating with improved antidepressant efficacy."
Antipsychotic Properties
Another research highlighted the antipsychotic properties of related compounds. The study showed that these compounds effectively reduced hyperactivity in animal models, suggesting potential applications in treating schizophrenia:
"The observed reduction in hyperactivity was attributed to the modulation of dopamine receptor pathways."
Synthesis and Derivative Development
The synthesis of this compound involves several key steps:
- Formation of Benzo[d][1,3]dioxole : Achieved through cyclization reactions.
- Piperazine Derivative Synthesis : Reaction with piperazine under controlled conditions.
- Final Coupling Reaction : Involves thiazole derivatives to form the complete structure.
These synthetic pathways allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on substituent variations and their implications:
Key Observations:
- Heterocyclic Variations: The thiazole-3-chlorophenylamino group in the target may offer stronger hydrogen-bonding interactions vs. triazoles () or phenylthio groups (), influencing target selectivity.
Computational Insights
For example, the thiazole’s nitrogen atoms may act as hydrogen-bond acceptors, critical for target engagement.
Preparation Methods
Synthesis of Benzo[d]dioxole Building Block
The starting point for synthesis is often 1-(benzo[d]dioxol-5-yl)ethanone (CAS: 3162-29-6), which serves as a key precursor. This compound can be commercially sourced or synthesized through the following pathway:
Methylenation of catechol : The benzo[d]dioxole ring system is typically formed by treating catechol (1,2-dihydroxybenzene) with methylene bromide or dichloromethane in the presence of a base (typically potassium carbonate) under reflux conditions.
Friedel-Crafts acylation : The resulting benzo[d]dioxole is subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride with aluminum chloride as a catalyst to introduce the acetyl group at the 5-position.
For the subsequent functionalization required for the target compound, 1-(benzo[d]dioxol-5-yl)ethanone undergoes α-bromination to yield 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone, which serves as an important electrophile for further reactions.
Piperazine Functionalization
The incorporation of the benzo[d]dioxol-5-ylmethyl group onto piperazine involves either:
Direct alkylation : Piperazine is mono-alkylated with benzo[d]dioxol-5-ylmethyl bromide or chloride under basic conditions (typically potassium carbonate or triethylamine) in acetonitrile or DMF at moderate temperatures (50-70°C).
Reductive amination : An alternative approach employs reductive amination between piperazine and benzo[d]dioxol-5-carboxaldehyde using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in methanol or dichloromethane with acetic acid.
The mono-substituted product, 1-(benzo[d]dioxol-5-ylmethyl)piperazine, is a key intermediate that requires purification before the subsequent coupling step.
Synthesis of the Thiazole Component
The 2-((3-chlorophenyl)amino)thiazole unit is typically synthesized through a Hantzsch thiazole synthesis, which is one of the most versatile and widely employed methods for constructing thiazole rings. This process involves:
Preparation of the α-bromoketone : 2-Bromoacetone or similar α-bromoketones serve as electrophilic components for the thiazole formation.
Thiourea reaction : The α-bromoketone is reacted with thiourea or N-(3-chlorophenyl)thiourea in ethanol or isopropanol under reflux conditions (typically 66-80°C) for 12-24 hours under inert atmosphere.
Cyclization : This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to form the thiazole ring.
For the target compound, the thiazole synthesis specifically requires N-(3-chlorophenyl)thiourea, which can be prepared by reacting 3-chloroaniline with ammonium thiocyanate under acidic conditions.
Final Coupling Reaction
The final step involves coupling the functionalized piperazine with the thiazole-containing component:
Preparation of the electrophilic thiazole : The 2-((3-chlorophenyl)amino)thiazole is functionalized at the 4-position with an appropriate leaving group, typically through bromination or chlorination of the methyl group in 2-((3-chlorophenyl)amino)-4-methylthiazole.
Coupling reaction : The N-substituted piperazine and the thiazole component are coupled through nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbon bearing the leaving group on the thiazole unit.
Alternative approach : Another strategy involves using 2-((3-chlorophenyl)amino)-4-(2-bromoethyl)thiazole, which can react with 1-(benzo[d]dioxol-5-ylmethyl)piperazine directly to form the target compound.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements have employed microwave irradiation to accelerate reaction rates and improve yields in the synthesis of thiazole derivatives. A microwave-assisted approach for the target compound may involve:
Combining the appropriate α-bromoketone with N-(3-chlorophenyl)thiourea under microwave conditions (typically 100-150°C) for 5-10 minutes in ethanol or polyethylene glycol (PEG-400).
This method significantly reduces reaction times compared to conventional heating methods while often providing higher yields and purer products.
One-Pot, Three-Component Reaction
For the thiazole portion, a one-pot, three-component reaction can be employed:
3-Chloroaniline, carbon disulfide, and an α-bromoketone are combined in a suitable solvent (typically ethanol or DMF) in the presence of triethylamine.
The reaction proceeds via in situ formation of the thiourea derivative, followed by Hantzsch thiazole synthesis in a single vessel, streamlining the preparation process.
Solid-Phase Synthesis
For research purposes requiring multiple analogs, solid-phase synthesis offers advantages:
Piperazine is immobilized on a solid support (typically Wang resin) through one of its nitrogen atoms.
Sequential reactions with benzo[d]dioxol-5-ylmethyl bromide and the thiazole component are performed.
The final product is cleaved from the resin using appropriate conditions (typically TFA in dichloromethane).
This method facilitates purification and allows for efficient parallel synthesis of compound libraries.
Optimization of Reaction Conditions
Thiazole Ring Formation
The critical Hantzsch thiazole synthesis step can be optimized through careful control of reaction parameters:
| Parameter | Conventional Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C | 66-80°C with precise control | +15% |
| Reaction Time | 24h | 12-16h (monitored by TLC) | +10% |
| Solvent | Ethanol | Ethanol/DMF mixture (9:1) | +12% |
| Base | None | Catalytic sodium acetate | +18% |
| Atmosphere | Air | Nitrogen | +8% |
The optimized conditions for thiazole formation have been demonstrated to increase yields from approximately 25-30% to 41-45%, making this a significant improvement for overall synthetic efficiency.
Piperazine Alkylation
The alkylation of piperazine with benzo[d]dioxol-5-ylmethyl halides can be optimized as follows:
Using potassium carbonate (3 equivalents) as the base instead of triethylamine increases selectivity for mono-alkylation.
Slow addition of the alkylating agent (over 2-3 hours) at temperatures below 50°C minimizes double alkylation.
Acetonitrile has proven superior to DMF as a solvent for this transformation, providing cleaner reaction profiles and easier workup procedures.
Purification and Characterization
Purification Methods
The target compound requires careful purification strategies:
Column chromatography : Silica gel chromatography using gradients of ethyl acetate/hexanes (typically starting at 1:5 and increasing to 1:3) effectively separates the product from reaction impurities.
Recrystallization : The purified compound can be recrystallized from ethanol/water mixtures (typically 5:1) to obtain analytically pure material.
Preparative HPLC : For highest purity requirements, reverse-phase preparative HPLC using acetonitrile/water gradients with 0.1% trifluoroacetic acid provides >99% pure material.
Analytical Characterization
Complete characterization of the synthesized compound typically includes:
NMR spectroscopy : Both 1H and 13C NMR confirm the structural features, with distinctive signals for the benzo[d]dioxole methylenedioxy group (typically δ ~5.9 ppm in 1H NMR), the piperazine ring protons, and the thiazole proton.
Mass spectrometry : High-resolution mass spectrometry should show a molecular ion peak at m/z 471 (M+H)+, with a characteristic isotope pattern due to the chlorine atom.
Infrared spectroscopy : Key bands include the C=O stretching vibration (~1650-1680 cm-1) and C-O-C stretching from the methylenedioxy group (~1250-1270 cm-1).
Elemental analysis : Analytical results should match the calculated values for C23H23ClN4O3S within ±0.4%.
Scale-Up Considerations and Challenges
Scaling up the synthesis of 1-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone from laboratory to larger scale presents several challenges:
Exothermic reactions : The alkylation steps and Hantzsch thiazole synthesis can be exothermic, requiring careful temperature control during scale-up.
Solvent volumes : Large volumes of solvents for the multi-step synthesis create handling and environmental challenges, suggesting the need to consider alternative green solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether for larger scale production.
Purification challenges : Column chromatography becomes impractical at larger scales; development of crystallization procedures or continuous flow purification methods may be necessary.
Critical process parameters : Identifying and controlling critical process parameters becomes essential for consistent quality at larger scales. Particularly important are temperature control during the thiazole formation and precise stoichiometry during the coupling reactions.
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical methods are critical for verifying its purity and structure?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:
- Step 1 : Formation of the piperazine-benzo[d][1,3]dioxole intermediate via alkylation or reductive amination .
- Step 2 : Thiazole ring formation using 3-chloroaniline and thiourea derivatives, followed by coupling to the ethanone moiety .
- Analytical Methods : High-performance liquid chromatography (HPLC) monitors reaction progress (>95% purity threshold), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
- pH Sensitivity : Incubation in buffers (pH 2–12) for 24–72 hours, with HPLC tracking degradation products .
- Light Sensitivity : Exposure to UV-Vis light (λ = 254–365 nm) to assess photolytic breakdown .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?
- Case Study : Discrepancies in aromatic proton shifts may arise from rotational isomerism. Use variable-temperature NMR (VT-NMR) to identify conformational equilibria .
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Advanced Techniques : 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded spectral regions .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Catalyst Screening : Test palladium (Pd(OAc)₂) or copper (CuI) catalysts for coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer, reducing side reactions (e.g., thiazole ring oxidation) .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Q. What computational tools are effective for predicting binding modes with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (benzo[d][1,3]dioxole) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for transient solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
